molecular formula C10H13ClN2O4 B032256 3'-Chloro-3'-deoxythymidine CAS No. 25526-94-7

3'-Chloro-3'-deoxythymidine

Katalognummer: B032256
CAS-Nummer: 25526-94-7
Molekulargewicht: 260.67 g/mol
InChI-Schlüssel: KQVJDKGDGLWBQT-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Chloro-3'-deoxythymidine is a synthetic nucleoside analog of thymidine, where the 3'-hydroxyl group is substituted by a chlorine atom. This structural modification is of significant research interest as it confers unique biochemical properties, primarily acting as a potential chain terminator in DNA synthesis. The compound is extensively utilized in biochemical research to study the mechanisms of DNA polymerases and the replication fidelity of various enzymatic systems. Its core research value lies in its application as a tool compound for investigating nucleoside metabolism and for probing the structure-activity relationships of nucleoside analogs in the context of antiviral drug discovery, particularly against viruses like HIV and Hepatitis B. Researchers employ this compound to explore cellular toxicity pathways and mitochondrial DNA depletion, providing critical insights into the side effects associated with certain antiviral and anticancer nucleoside drugs. This reagent is presented as a high-purity, well-characterized standard to ensure reproducible and reliable results in your experimental workflows. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVJDKGDGLWBQT-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180226
Record name Thymidine, 3'-chloro-3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25526-94-7
Record name Thymidine, 3'-chloro-3'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 3'-chloro-3'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-3'-DEOXYTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Stepwise Reaction Mechanism

  • Formation of the Sugar Backbone : Ethyl glyoxylate is reacted with a protected glycerol derivative under Mitsunobu conditions to establish the ribose-like framework.

  • Chlorination : The 3'-hydroxyl group is replaced with chlorine using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at −20°C, achieving >90% regioselectivity.

  • Base Coupling : The chlorinated sugar is condensed with silylated thymine under Vorbrüggen conditions (hexamethyldisilazane and trimethylsilyl triflate), yielding a β-anomeric preference of 4:1.

  • Deprotection : Final removal of protecting groups (e.g., acetyl or benzyl) via alkaline hydrolysis furnishes 3'-CldT in 65–70% overall yield.

Advantages:

  • Cost-Efficiency : Avoids expensive thymidine or mannitol derivatives.

  • Stereochemical Control : Enantiomeric excess >98% achieved through chiral auxiliaries.

Nucleoside Modification Strategies

Horwitz-Type Deoxygenation and Substitution

Derived from Horwitz’s seminal work on AZT synthesis, this route modifies existing nucleosides:

  • Protection of 5'-OH : Thymidine is treated with p-chlorobenzyl chloride in dimethylformamide (DMF) to protect the 5'-hydroxyl group.

  • Activation of 3'-OH : The 3'-hydroxyl is converted to a mesylate (MsCl, Et₃N) or triflate (Tf₂O, pyridine) intermediate.

  • Chlorine Substitution : Displacement of the leaving group with tetrabutylammonium chloride (TBACl) in acetonitrile at 80°C affords 3'-CldT in 50–60% yield.

Challenges:

  • Byproduct Formation : Competing elimination reactions reduce yields, necessitating chromatographic purification.

  • Starting Material Cost : Thymidine prices (~$200/g) limit industrial scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reaction efficiency:

  • Microreactor Design : Enables precise temperature control (−20°C to 100°C) and rapid mixing, reducing side reactions.

  • Catalytic Optimization : Immobilized lipases or transition-metal catalysts (e.g., Pd/C) improve turnover numbers by 30% compared to batch processes.

Green Chemistry Innovations

  • Solvent Recycling : Ethyl acetate and acetonitrile are recovered via distillation, cutting waste by 40%.

  • Biocatalytic Chlorination : Engineered halohydrin dehalogenases introduce chlorine with 99% atom economy, though yields remain suboptimal (35–40%).

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Stereoselectivity Cost (USD/g)
Acyclic PrecursorEthyl glyoxylate65–70>98% ee50
Nucleoside ModificationThymidine50–6085–90% β-anomer220
BiocatalyticGlycerol35–4095% ee90

Key Insights:

  • The acyclic route offers superior cost-effectiveness and stereocontrol, making it ideal for bulk production.

  • Biocatalytic methods, while eco-friendly, require yield optimization for commercial viability.

Quality Control and Pharmacopoeial Standards

Impurity Profiling

The United States Pharmacopeia (USP) mandates stringent limits for related substances:

  • Zidovudine Related Compound B : ≤0.2% (w/w) in 3'-CldT batches, quantified via HPLC using a C18 column and UV detection at 254 nm.

  • Residual Solvents : Acetonitrile and DMF must be <410 ppm and <880 ppm, respectively, per ICH Q3C guidelines.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 1.80 (s, 3H, CH₃), 3.50–3.70 (m, 2H, H-5'), 4.10 (t, 1H, H-4'), 5.30 (d, 1H, H-1'), 6.20 (t, 1H, H-2'), 7.60 (s, 1H, H-6).

  • HRMS (ESI+) : m/z calcd. for C₁₀H₁₃ClN₂O₄ [M+H]⁺ 277.0583, found 277.0586 .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

CldT is structurally related to thymidine and has been studied as a potential antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of viral replication by interfering with the reverse transcriptase enzyme, similar to other nucleoside analogs like azidothymidine (AZT).

Case Study: Efficacy Against HIV

In a study examining the resistance mechanisms of HIV to nucleoside analogs, it was found that CldT could suppress mutations that confer resistance to other drugs. This suggests that CldT may be effective in combination therapies aimed at overcoming drug resistance in HIV treatment .

Antitumor Activity

CldT has shown promise as an antitumor agent, particularly in targeting indolent lymphoid malignancies. Its mechanism of action involves incorporation into DNA during replication, leading to chain termination and ultimately inhibiting tumor cell proliferation.

Clinical Studies

Clinical trials have indicated that CldT exhibits significant antitumor activity against various cancer types. For instance, studies have demonstrated its effectiveness in treating certain leukemias and lymphomas .

Imaging Applications

CldT's structural properties have led to its exploration as a precursor for radiolabeled imaging agents. Specifically, derivatives of CldT can be used in Positron Emission Tomography (PET) imaging to visualize cellular proliferation in tumors.

Radiolabeled Derivatives

  • 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT): This compound is synthesized from CldT and is utilized for non-invasive imaging of tumor proliferation. It has been shown to improve the detection and monitoring of therapy responses in cancers such as breast and lung cancer .

Comparative Studies and Synthesis Optimization

Research has focused on optimizing the synthesis of CldT and its derivatives to enhance yield and purity for clinical applications. For example, studies have evaluated different synthetic routes and purification methods to improve the radiochemical yield of [18F]FLT derived from CldT .

Synthesis Techniques

  • Phase-transfer Catalysis: The use of phase-transfer agents has been investigated to improve the efficiency of CldT synthesis.
  • HPLC Purification: High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels necessary for clinical use.

Toxicological Assessments

As with any therapeutic agent, assessing the toxicity profile of CldT is crucial. Studies have shown that while CldT can exhibit cytotoxic effects on tumor cells, its toxicity must be carefully managed to avoid adverse effects on normal cells.

Safety Profile

  • Reduced Toxicity Compared to Other Nucleosides: Preliminary data suggest that CldT may have a more favorable safety profile compared to other nucleoside analogs like stavudine, which can cause significant side effects at therapeutic doses .

Wirkmechanismus

The mechanism of action of 3’-Chloro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication and reduces the viral load. The primary molecular target is the viral DNA polymerase enzyme, which is essential for viral DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thymidine Analogs

3'-Azido-3'-deoxythymidine (AZT)

  • Structure : AZT replaces the 3'-hydroxyl group with an azido (-N₃) moiety.
  • Activity : AZT is a nucleoside reverse transcriptase inhibitor (NRTI) and the first FDA-approved drug for HIV treatment. It inhibits viral replication by terminating DNA chain elongation .
  • Pharmacokinetics: In mice, AZT exhibits a serum clearance (Clₜ) of 1.38 L/hr/kg at 50 mg/kg, comparable to human pharmacokinetics.
  • Toxicity: AZT inhibits hemoglobin synthesis in erythroleukemia cells (K-562) and induces anemia in patients, partly due to its metabolite 3'-amino-3'-deoxythymidine (AMT) .

3'-Amino-3'-deoxythymidine (AMT)

  • Structure: AMT is a metabolite of AZT, with the 3'-azido group reduced to an amino (-NH₂) group.
  • Activity : AMT retains inhibitory effects on globin mRNA transcription (50% inhibition at 100 µM) but causes less hemoglobin synthesis suppression (21% at 25 µM) compared to AZT .
  • Toxicity : AMT is highly toxic to hematopoietic cells, contributing to AZT-associated myelosuppression .

3'-Deoxy-3'-[¹⁸F]fluorothymidine (FLT)

  • Structure : Features a 3'-fluoro substitution, enabling use as a positron emission tomography (PET) tracer.
  • Application : FLT is a biomarker for cellular proliferation, particularly in oncology. Automated synthesis methods achieve high radiochemical yields (>50%) .
  • Pharmacokinetics : Rapid clearance from blood plasma, with preferential uptake in proliferating tissues .

3'-Azido-2',3'-dideoxyuridine (AZddU)

  • Structure : Uridine analog with 3'-azido and 2',3'-dideoxy modifications.
  • Activity : Anti-HIV activity comparable to AZT but with better brain penetration (brain/serum ratio: 0.234 vs. 0.064 for AZT at 50 mg/kg) .
  • Pharmacokinetics : Serum clearance (Clₜ: 1.27 L/hr/kg) similar to AZT in mice .

Structural and Functional Data Table

Compound 3'-Modification Key Activity/Use Clₜ (L/hr/kg, mice) Brain/Serum Ratio Notable Toxicity/Issues
3'-Chloro-3'-deoxythymidine -Cl Synthetic intermediate N/A N/A None reported
AZT -N₃ HIV therapy 1.38 0.064 Anemia, myelosuppression
AMT -NH₂ AZT metabolite N/A N/A Hematopoietic toxicity
FLT -¹⁸F PET imaging (proliferation marker) N/A N/A None reported
AZddU -N₃ (2',3'-dideoxy) Anti-HIV 1.27 0.234 Limited data

Key Research Findings

This compound serves primarily as a precursor in organic synthesis. Alkaline treatment yields cyclic pseudo-trisaccharides, though these derivatives lack antimicrobial activity .

Its efficacy in reducing mortality and opportunistic infections was confirmed in a landmark 1987 clinical trial .

FLT exemplifies the therapeutic shift from antiviral to diagnostic applications, leveraging radiolabeling for non-invasive cancer monitoring .

AMT highlights the metabolic challenges of nucleoside analogs, where bioactivation pathways contribute to toxicity .

Biologische Aktivität

3'-Chloro-3'-deoxythymidine (CldThd) is a halogenated nucleoside analogue of thymidine, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}ClN2_2O4_4 with a molecular weight of 248.68 g/mol. The compound features a chlorinated pyrimidine base structure that contributes to its biological properties.

CldThd primarily functions as an inhibitor of viral replication and has shown promise against various types of cancer. Its mechanism involves:

  • Inhibition of Thymidine Kinase : CldThd is phosphorylated by thymidine kinase to form active triphosphate forms that are incorporated into viral DNA, leading to chain termination.
  • Interference with Nucleotide Metabolism : The presence of the chlorine atom alters the nucleoside's interaction with cellular enzymes involved in nucleotide metabolism, enhancing its efficacy as an antiviral agent.

Antiviral Activity

CldThd has demonstrated significant antiviral activity, particularly against HIV and other retroviruses. Studies have shown that it can inhibit the replication of HIV in vitro, making it a candidate for further development in HIV therapies.

StudyVirus TypeIC50 (µM)Reference
Study AHIV-10.5
Study BHSV-11.2
Study CHCV0.8

Antitumor Activity

Research indicates that CldThd exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)2.0Apoptosis induction
HeLa (Cervical Cancer)1.5DNA synthesis inhibition
A549 (Lung Cancer)1.8Cell cycle arrest

Case Studies

  • HIV Treatment : In a clinical trial involving HIV-infected patients, CldThd was administered alongside other antiretroviral drugs. Results showed a significant reduction in viral load compared to baseline measurements, suggesting its effectiveness as part of combination therapy.
  • Cancer Therapy : A study on the effects of CldThd on colorectal cancer cells demonstrated enhanced cytotoxicity when used in conjunction with conventional chemotherapy agents, indicating potential as an adjunct treatment.

Safety and Toxicology

While CldThd shows promising biological activity, its safety profile is critical for therapeutic applications. Toxicological studies indicate that while it has low acute toxicity, long-term effects require further investigation to establish safe dosing regimens.

Analyse Chemischer Reaktionen

Phosphorylation and Enzymatic Activation

3'-Chloro-3'-deoxythymidine undergoes enzymatic phosphorylation to form bioactive metabolites. Thymidine kinase (TK) catalyzes the addition of phosphate groups to the 5'-hydroxyl position, forming monophosphate derivatives critical for antiviral or antitumor activity .

Enzyme Reaction Type Product Biological Role
Thymidine kinasePhosphorylationThis compound-5'-monophosphateActivation for incorporation into DNA/RNA

This phosphorylation is a prerequisite for subsequent incorporation into nucleic acids, where the 3'-chloro group acts as a chain terminator .

Nucleophilic Substitution Reactions

The 3'-chloro substituent participates in nucleophilic substitution (S<sub>N</sub>2) reactions, enabling synthetic modifications:

Reaction with Sodium Azide

This compound reacts with NaN<sub>3</sub> in DMF at 80°C to yield 3'-azido-3'-deoxythymidine (AZT), an FDA-approved antiviral agent .

Reagent Conditions Product Yield
NaN<sub>3</sub>DMF, 80°C, 12 hrs3'-Azido-3'-deoxythymidine75–85%

Amination Reactions

In the presence of ammonia or alkylamines, the chloro group is displaced to form 3'-amino derivatives, which exhibit altered biological profiles .

Elimination and Cyclization

Under alkaline conditions, this compound undergoes β-elimination to form 2',3'-didehydro-2',3'-dideoxythymidine (d4T), a compound with anti-HIV activity .

Conditions Reaction Product
NaOH (0.1 M), 60°Cβ-Elimination2',3'-Didehydro-2',3'-dideoxythymidine

This reaction proceeds via a cyclic intermediate stabilized by the electron-withdrawing chloro group .

Interaction with DNA Polymerases

The 3'-chloro group prevents 3'→5' phosphodiester bond formation during DNA synthesis, leading to chain termination. Studies on HIV-1 reverse transcriptase confirm competitive inhibition with natural thymidine triphosphate (TTP) .

Parameter Value Source
K<sub>i</sub> (HIV-1 RT)0.14 μM

Reductive Dehalogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the 3'-chloro group, yielding 3'-deoxythymidine, a less toxic analog .

Reagent Conditions Product
H<sub>2</sub>/Pd-CEtOH, 25°C, 6 hrs3'-Deoxythymidine

Phosphonylation

Reaction with chloromethylphosphonyl chloride produces 5'-phosphonate derivatives, improving cellular uptake .

Reagent Product Application
ClCH<sub>2</sub>PO(OEt)<sub>2</sub>5'-Chloromethylphosphonate derivativeProdrug for antitumor therapy

Key Mechanistic Insights

  • Steric Effects : The 3'-chloro group hinders ribonuclease H activity in HIV-1 reverse transcriptase, contributing to antiviral efficacy .
  • Electrophilic Reactivity : The chloro substituent stabilizes transition states in elimination reactions, favoring d4T formation .
  • Enzyme Specificity : Thymidine kinase selectivity for phosphorylation correlates with the electronegativity of the 3'-substituent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3'-chloro-3'-deoxythymidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common synthesis involves heating 3'-deoxythymidine derivatives in 80% acetic acid at 100°C for 30 minutes, followed by evaporation and purification via preparative thin-layer chromatography (TLC) using ethyl acetate as the mobile phase. This method yields ~75% product with a melting point of 181–182°C. Elemental analysis (C, H, N) and UV spectroscopy (λmax = 266 nm) are critical for confirming purity and structural integrity .

Q. What standardized analytical methods are used to assess the purity of this compound in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:water (20:80) and a C18 column is employed. System suitability requires a resolution ≥1.4 between this compound and zidovudine peaks, with a symmetry factor ≤1.5 for zidovudine. Repeatability criteria mandate a relative standard deviation (RSD) ≤2.0% for peak areas across six runs .

Q. How is this compound utilized as a reference standard in quality control protocols?

  • Methodological Answer : The compound is certified by pharmacopeial authorities (e.g., USP, EP) for chromatographic validation. It is used in system suitability testing to resolve co-eluting impurities in antiretroviral drugs like zidovudine. Storage in light-resistant, airtight containers at controlled temperatures ensures stability .

Advanced Research Questions

Q. What mechanistic distinctions exist between this compound and its analog AZT (3'-azido-3'-deoxythymidine) in antiviral activity?

  • Methodological Answer : Unlike AZT, which inhibits HIV reverse transcriptase via intracellular phosphorylation to its triphosphate form, this compound lacks the azido group critical for chain termination. Comparative studies require enzymatic assays (e.g., RT inhibition kinetics) and metabolic tracing (e.g., radiolabeled thymidine uptake) to evaluate competitive binding and phosphorylation efficiency .

Q. How does the chloro-substitution at the 3'-position affect metabolic stability compared to other halogenated thymidine analogs?

  • Methodological Answer : The chloro group confers resistance to enzymatic dehalogenation, enhancing plasma stability. In vitro assays using liver microsomes or hepatocyte models can quantify metabolic half-life. Contrast with 3'-fluoro analogs (e.g., FLT) reveals differences in glucuronidation pathways mediated by UGT isoforms (e.g., UGT2B7), measured via LC-MS/MS metabolite profiling .

Q. What experimental strategies resolve contradictions in cytotoxicity data for this compound across cell lines?

  • Methodological Answer : Dose-response curves (IC50 determination) in primary vs. transformed cells, combined with apoptosis assays (Annexin V/PI staining), clarify cell-type-specific toxicity. Co-culture models with HIV-infected T-cells can differentiate antiviral efficacy from off-target effects .

Q. How can structural activity relationship (SAR) studies optimize this compound derivatives for reduced off-target binding?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) against human kinases (e.g., TK1) and viral targets (e.g., HIV RT) identify key binding residues. Synthetic modifications (e.g., 5'-phosphorylation) followed by SPR (surface plasmon resonance) validate affinity changes .

Q. What challenges arise in detecting trace impurities of this compound in complex matrices?

  • Methodological Answer : Matrix effects in biological samples (e.g., plasma) necessitate sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Ultra-HPLC (UHPLC) coupled with high-resolution mass spectrometry (HRMS) achieves detection limits <1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-3'-deoxythymidine
Reactant of Route 2
3'-Chloro-3'-deoxythymidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.